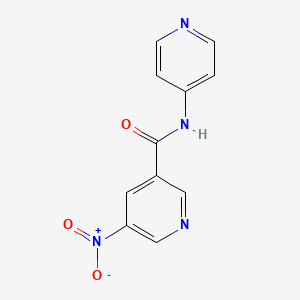
5-Nitro-N-(pyridin-4-yl)pyridine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Pyridinecarboxamide, 5-nitro-N-4-pyridinyl- is a compound belonging to the class of pyridinecarboxamides It is characterized by the presence of a nitro group at the 5-position and a pyridinyl group at the N-position of the carboxamide
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Pyridinecarboxamide, 5-nitro-N-4-pyridinyl- typically involves the nitration of pyridinecarboxamide derivatives. The reaction conditions often include the use of concentrated nitric acid and sulfuric acid as nitrating agents. The reaction is carried out under controlled temperature conditions to ensure the selective nitration at the desired position.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration processes, where the reaction parameters are optimized for maximum yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, are common in industrial settings to achieve high-quality products.
Analyse Des Réactions Chimiques
Types of Reactions
3-Pyridinecarboxamide, 5-nitro-N-4-pyridinyl- undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are commonly used.
Substitution: Nucleophiles such as amines, thiols, and halides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of nitroso derivatives or other oxidized products.
Reduction: Formation of 3-Pyridinecarboxamide, 5-amino-N-4-pyridinyl-.
Substitution: Formation of various substituted pyridinecarboxamides depending on the nucleophile used.
Applications De Recherche Scientifique
3-Pyridinecarboxamide, 5-nitro-N-4-pyridinyl- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 3-Pyridinecarboxamide, 5-nitro-N-4-pyridinyl- involves its interaction with molecular targets such as enzymes or receptors. The nitro group can participate in redox reactions, leading to the generation of reactive intermediates that can modify biological molecules. The pyridinyl group can enhance the binding affinity to specific targets, thereby modulating their activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-Pyridinecarboxamide, 5-nitro-N-3-pyridinyl-
- 3-Pyridinecarboxamide, 5-nitro-N-2-pyridinyl-
- 3-Pyridinecarboxamide, 4-nitro-N-4-pyridinyl-
Uniqueness
3-Pyridinecarboxamide, 5-nitro-N-4-pyridinyl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The position of the nitro and pyridinyl groups influences its reactivity and interaction with molecular targets, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
60524-34-7 |
|---|---|
Formule moléculaire |
C11H8N4O3 |
Poids moléculaire |
244.21 g/mol |
Nom IUPAC |
5-nitro-N-pyridin-4-ylpyridine-3-carboxamide |
InChI |
InChI=1S/C11H8N4O3/c16-11(14-9-1-3-12-4-2-9)8-5-10(15(17)18)7-13-6-8/h1-7H,(H,12,14,16) |
Clé InChI |
SVHXSMILZWYSKH-UHFFFAOYSA-N |
SMILES canonique |
C1=CN=CC=C1NC(=O)C2=CC(=CN=C2)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Pyrrolo[1,2-a]pyrimidine, 2,4-dimethyl-7-phenyl-](/img/structure/B14620644.png)

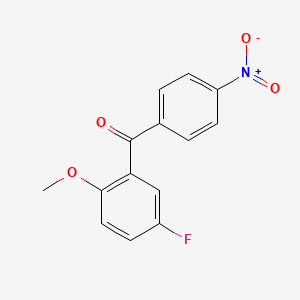
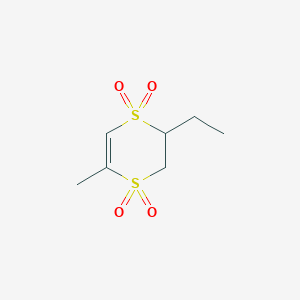
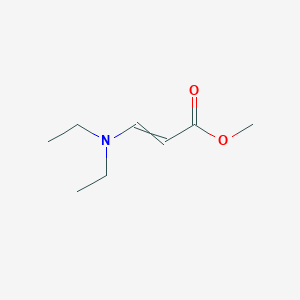

![Acetamide, N,N'-[(4-bromophenyl)methylene]bis[2,2-dichloro-](/img/structure/B14620680.png)
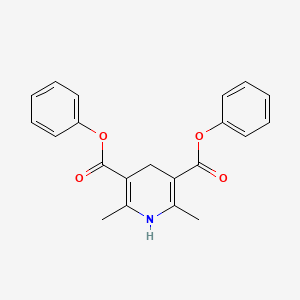
![12-Methylbicyclo[9.3.1]pentadec-11-en-15-one](/img/structure/B14620695.png)
![1-Phenyl-N-[(trimethylsilyl)methyl]methanimine](/img/structure/B14620713.png)
![10-Phenyl-5,10-dihydroindeno[1,2-b]indole](/img/structure/B14620721.png)
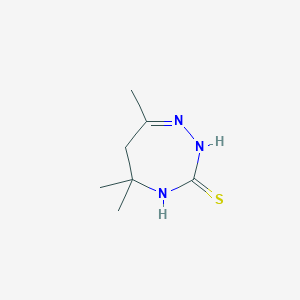
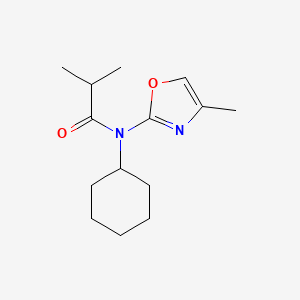
![Methyl 4-[(2-methoxy-2-oxoethyl)sulfanyl]-2-methylbutanoate](/img/structure/B14620730.png)
